molecular formula C22H28N2O2S2 B14678252 Propanamide, 3,3'-dithiobis[N-(2-phenylethyl)- CAS No. 33312-15-1

Propanamide, 3,3'-dithiobis[N-(2-phenylethyl)-

Cat. No.: B14678252
CAS No.: 33312-15-1
M. Wt: 416.6 g/mol
InChI Key: ARMVIITUFSKTFU-UHFFFAOYSA-N
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Description

Propanamide, 3,3’-dithiobis[N-(2-phenylethyl)-]: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a propanamide backbone with a dithiobis linkage and phenylethyl groups, making it an interesting subject for research in organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 3,3’-dithiobis[N-(2-phenylethyl)-] typically involves the reaction of propanamide derivatives with dithiobis reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Propanamide, 3,3’-dithiobis[N-(2-phenylethyl)-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiobis linkage to thiol groups.

    Substitution: The phenylethyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, Propanamide, 3,3’-dithiobis[N-(2-phenylethyl)-] is studied for its potential as a cross-linking agent in protein chemistry. It can be used to stabilize protein structures and study protein-protein interactions.

Medicine: The compound’s ability to form stable linkages makes it a candidate for drug development, particularly in designing molecules that can target specific proteins or enzymes.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Propanamide, 3,3’-dithiobis[N-(2-phenylethyl)-] involves its ability to form covalent bonds with target molecules. The dithiobis linkage allows for the formation of disulfide bonds, which can stabilize or modify the structure of proteins and other biomolecules. This compound can interact with thiol groups in proteins, leading to cross-linking and stabilization of protein structures.

Comparison with Similar Compounds

    Dithiobispropionimidate: Another compound with a similar dithiobis linkage but different substituents.

    Dithiodipropionamide: Shares the dithiobis linkage but has different amide groups.

    3,3’-Disulfanediyldipropanamide: Similar structure with variations in the substituents.

Uniqueness: Propanamide, 3,3’-dithiobis[N-(2-phenylethyl)-] is unique due to its specific combination of a propanamide backbone, dithiobis linkage, and phenylethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

33312-15-1

Molecular Formula

C22H28N2O2S2

Molecular Weight

416.6 g/mol

IUPAC Name

3-[[3-oxo-3-(2-phenylethylamino)propyl]disulfanyl]-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C22H28N2O2S2/c25-21(23-15-11-19-7-3-1-4-8-19)13-17-27-28-18-14-22(26)24-16-12-20-9-5-2-6-10-20/h1-10H,11-18H2,(H,23,25)(H,24,26)

InChI Key

ARMVIITUFSKTFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCSSCCC(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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